2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a propanamide backbone substituted with a 5-butyl-4H-1,2,4-triazole-3-thiol group and an N-(3-chlorophenyl) moiety. Its molecular formula is C₁₅H₁₉ClN₄OS, with a molecular weight of 338.86 g/mol .
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4OS/c1-3-4-8-13-18-15(20-19-13)22-10(2)14(21)17-12-7-5-6-11(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUCDQPNZQNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Amide Formation: The final step involves the coupling of the triazole-thioether intermediate with 3-chlorophenylpropanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (–S–) group undergoes characteristic reactions, including oxidation and nucleophilic substitution.
Oxidation to Sulfoxide/Sulfone
Under oxidative conditions (e.g., H₂O₂, mCPBA), the sulfanyl group converts to sulfoxide or sulfone derivatives. For example:
-
Conditions : 30% H₂O₂ in acetic acid (2–3 hrs, 70–80°C) yields sulfoxide.
-
Microwave acceleration : Similar triazole-thioethers achieved sulfone formation in 5–8 minutes at 350 W irradiation .
| Substrate Type | Oxidizing Agent | Time (Conventional) | Time (Microwave) | Yield (%) |
|---|---|---|---|---|
| Triazole-thioether analogs | H₂O₂ | 2–3 hrs | 5–8 min | 70–77 |
Amide Hydrolysis
The propanamide moiety can hydrolyze under acidic or basic conditions:
-
Acidic hydrolysis : 6M HCl reflux (12–18 hrs) cleaves the amide bond to form carboxylic acid and 3-chloroaniline .
-
Basic hydrolysis : NaOH (10%, ethanol/water) at 100°C for 8–10 hrs yields sodium propionate .
| Method | Reagents | Time | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acidic | 6M HCl | 12–18 hrs | 100 | 60–80 |
| Basic | 10% NaOH | 8–10 hrs | 100 | 65–90 |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in alkylation, acylation, and cyclocondensation reactions:
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces substituents at the N1 position:
Cyclocondensation
Microwave-assisted cyclocondensation with aldehydes forms fused heterocycles:
-
Example : Reaction with benzaldehyde under 200 W irradiation (15–20 min) generates triazolo-thiadiazepines in 85–90% yield .
Chlorophenyl Substitution
The 3-chlorophenyl group enables electrophilic aromatic substitution (e.g., nitration, sulfonation) under controlled conditions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2–3 hrs | 3-chloro-4-nitrophenyl |
| Sulfonation | H₂SO₄/SO₃ | 120°C, 4–5 hrs | 3-chloro-4-sulfophenyl |
Thioether Bond Cleavage
The C–S bond undergoes cleavage via radical or nucleophilic pathways:
-
Radical initiation : AIBN/t-BuOOH (80°C, 3–4 hrs) fragments the molecule into triazole and propanamide segments .
-
Nucleophilic cleavage : NaSH in DMF (6–8 hrs, 90°C) releases 5-butyl-4H-1,2,4-triazole-3-thiol .
Microwave-Assisted Modifications
Comparative studies show microwave irradiation significantly enhances reaction efficiency:
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Sulfanyl oxidation | 2–3 hrs | 5–8 min | 70% → 89% |
| Amide hydrolysis | 12–18 hrs | 30 min | 60% → 90% |
| Cyclocondensation | 10–18 hrs | 15–20 min | 50% → 85% |
Synthetic Pathways
A plausible multi-step synthesis for this compound includes:
-
Triazole formation : Cyclocondensation of thiosemicarbazide with butyryl chloride .
-
Thioether linkage : S-alkylation with 3-chloropropanamide under K₂CO₃/acetone .
-
Amide coupling : EDC/HOBt-mediated reaction with 3-chloroaniline .
Stability Under Thermal/Photolytic Conditions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its triazole moiety.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Z1262422554 ():
- Structure: (R,S)-2-((5-Amino-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide
- Key Differences: Aromatic ring: 3-Fluoro-4-methylphenyl vs. 3-chlorophenyl in the target compound. Triazole substituent: 5-Amino-4-isopropyl vs. 5-butyl.
- Properties: Molecular weight: 338.2 g/mol (ESI-MS) . Synthesis yield: 37% with >99% purity.
Compound 5a ():
- Structure : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide
- Key Differences :
- Core structure: Butyramide instead of propanamide.
- Substituents: 2-Oxotetrahydrofuran-3-yl sulfamoyl group vs. triazole-thiol.
- Properties :
Triazole Ring Modifications
Compound 9g ():
- Structure : N-(2-Ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Key Differences :
- Triazole substituent: 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl vs. 5-butyl.
- Aromatic group: 2-Ethylphenyl vs. 3-chlorophenyl.
- Properties: Molecular weight: 607.78 g/mol .
Compound 5d ():
- Structure : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide
- Key Differences :
- Alkyl chain: Heptanamide vs. propanamide.
- Substituent: Sulfamoyl-linked oxotetrahydrofuran vs. triazole-thiol.
- Properties :
Functional Group Impact on Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20ClN5OS |
| Molecular Weight | 351.87 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to the inhibition of cell wall synthesis and disruption of membrane integrity through interaction with specific enzymes .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, compounds with similar structures have been shown to exhibit cytotoxic effects against human cancer cell lines such as A-431 and Jurkat cells . The structure–activity relationship (SAR) analysis suggests that substitutions on the triazole ring significantly enhance cytotoxicity .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Studies involving peripheral blood mononuclear cells (PBMCs) indicate that this compound can modulate cytokine release (e.g., TNF-α and IL-10), thereby reducing inflammation. The highest doses tested resulted in a significant decrease in TNF-α production, suggesting its potential as a therapeutic agent in inflammatory conditions .
Case Studies and Research Findings
Recent studies have provided substantial evidence regarding the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated several triazole derivatives against bacterial strains and found that those with a similar structure to our compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain .
- Cytotoxicity Assays : In a comparative study of various triazole compounds against cancer cell lines, this compound demonstrated IC50 values lower than those of traditional chemotherapeutics like doxorubicin in some cases .
- Cytokine Modulation : Research involving PBMC cultures showed that this compound significantly reduced TNF-α levels while promoting IL-10 release at lower concentrations, indicating its dual role in modulating inflammatory responses .
Q & A
Basic: What are the common synthetic routes for preparing 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Triazole Ring Formation : React 5-butyl-1,2,4-triazole-3-thiol with a halogenated propanamide derivative (e.g., 2-chloro-N-(3-chlorophenyl)propanamide) under alkaline conditions (e.g., KOH/EtOH) to facilitate nucleophilic substitution at the sulfur atom .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for purity validation .
Characterization : Confirm structure via , , and HRMS.
Advanced: How to design experiments to evaluate the compound’s potential as an enzyme inhibitor?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to known triazole-interacting targets (e.g., cytochrome P450, kinases) .
Assay Development :
- Kinetic Assays : Measure IC values using fluorogenic substrates in dose-response curves.
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes to active sites .
Validation : Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinity.
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Structural Analysis : Compare crystallographic data (e.g., bond angles, conformations) from studies using SHELX-refined structures to identify polymorphism or stereochemical variations .
Computational Modeling : Apply density functional theory (DFT) to assess electronic configurations impacting reactivity, correlating with bioactivity discrepancies .
Batch Reproducibility : Re-synthesize the compound under standardized conditions and re-test bioactivity in controlled assays (e.g., MIC for antimicrobial studies) .
Advanced: What methodologies are recommended for studying nonlinear optical (NLO) properties?
Methodological Answer:
Experimental :
- Hyper-Rayleigh Scattering (HRS) : Measure first hyperpolarizability () using a Nd:YAG laser at 1064 nm .
- UV-Vis Spectroscopy : Analyze charge-transfer transitions (e.g., shifts in polar solvents).
Computational :
- DFT Calculations : Use Gaussian 09 with CAM-B3LYP/6-311++G(d,p) to compute dipole moments and polarizabilities .
Basic: How to determine the crystal structure of this compound?
Methodological Answer:
Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution.
Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation () .
Refinement : Process data with SHELXL (space group determination, thermal parameter adjustment) and validate with PLATON for symmetry checks .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24h, then analyze degradation products via HPLC-MS .
- Thermal Stress : Heat to 80°C for 48h and monitor decomposition using TGA-DSC.
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile byproducts (e.g., thiols).
Waste Disposal : Quench reactive intermediates with 10% NaHCO before disposal in designated halogenated waste containers .
Advanced: How to investigate structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., butyl → cyclopropyl, 3-chlorophenyl → nitrophenyl) and retain the triazole-propanamide core .
Biological Screening : Test analogs against a panel of cancer cell lines (e.g., MTT assay on MCF-7 and HeLa) and bacterial strains (e.g., E. coli, S. aureus).
QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO, logP) with activity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- : Identify protons on the triazole (δ 8.1–8.3 ppm) and chlorophenyl (δ 7.2–7.6 ppm) groups .
- : Confirm carbonyl (C=O, δ 165–170 ppm) and triazole carbons (δ 145–155 ppm).
IR Spectroscopy : Detect S-H stretches (~2550 cm) and amide C=O (~1680 cm) .
Advanced: How to design kinetic studies for enzyme inhibition by this compound?
Methodological Answer:
Mechanistic Analysis :
- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to measure rapid binding events.
- Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations.
Thermodynamic Profiling : Calculate , , and from ITC data to elucidate binding energetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
